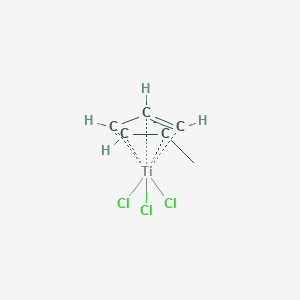

eta5-Methylcyclopentadienyl titanium trichloride

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

“eta5-Methylcyclopentadienyl titanium trichloride” is an organotitanium compound with the formula CpTiCl3 (Cp = C5(CH3)5). It is an orange solid that adopts a piano stool geometry .

Synthesis Analysis

The compound is synthesized through the combination of lithium pentamethylcyclopentadienide and titanium tetrachloride . A detailed synthesis procedure can be found in a paper by Andrew Gott .Molecular Structure Analysis

The compound adopts a piano stool geometry . The molecular weight is 289.452 g/mol .Chemical Reactions Analysis

In the presence of organoaluminium compounds and other additives, it catalyzes the polymerization of alkenes . More details about its chemical reactions can be found in the paper by Andrew Gott .Physical And Chemical Properties Analysis

The compound is an orange solid with a melting point of 225 °C (437 °F; 498 K) . Its molecular weight is 289.452 g/mol .科研应用

Synthesis and Polymerization Catalysts

Titanium complexes bearing eta5-Methylcyclopentadienyl and similar ligands have been extensively studied for their ability to catalyze polymerizations. For instance, titanium complexes with fluorine-containing phenoxy-imine chelate ligands have demonstrated remarkable efficiency in catalyzing the living polymerization of ethylene, producing high molecular weight polyethylenes with extremely narrow polydispersities (Mitani et al., 2002). This research highlights the potential of these complexes in creating advanced polymeric materials with precise molecular weight control.

Activation and Functionalization of Molecules

Studies have also focused on the ability of these titanium complexes to activate and functionalize small molecules. For example, titanium sandwich complexes have been shown to activate dinitrogen, a process of great interest for its potential applications in fixing atmospheric nitrogen (Hanna et al., 2004). Such research opens pathways to new methods of synthesizing nitrogen-containing compounds, which are crucial in various chemical industries.

Structural and Reactivity Studies

The structural characterization of these complexes provides insights into their reactivity and potential applications. For instance, the reactivity of early-transition-metal fulvene complexes has been explored, revealing transformations of ligands that could be harnessed in synthetic chemistry (Fandos et al., 1991). Such studies are fundamental for understanding the mechanisms of reactions catalyzed by these complexes and for developing new catalytic processes.

Heterometallic Complexes and Self-Assembly

Research has also delved into the creation of heterometallic complexes and self-assembled structures using titanium compounds as building blocks. A study demonstrated the preparation of a new tetrameric metallomacrocycle through self-assembly, showcasing the potential of these complexes in constructing sophisticated molecular architectures (Fandos et al., 2006). This research highlights the versatility of titanium complexes in materials science and nanotechnology.

Safety And Hazards

未来方向

性质

IUPAC Name |

5-methylcyclopenta-1,3-diene;trichlorotitanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7.3ClH.Ti/c1-6-4-2-3-5-6;;;;/h2-5H,1H3;3*1H;/q-1;;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFPLWOSEHGZOO-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-]1C=CC=C1.Cl[Ti](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3Ti- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

eta5-Methylcyclopentadienyl titanium trichloride | |

CAS RN |

1282-31-1 |

Source

|

| Record name | eta5-Methylcyclopentadienyl titanium trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001282311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B74956.png)